molecular formula C21H16Na2O13S B136391 Daidzein 7-beta-D-glucuronide 4'-sulfate disodium salt CAS No. 1041134-19-3

Daidzein 7-beta-D-glucuronide 4'-sulfate disodium salt

Número de catálogo: B136391
Número CAS: 1041134-19-3
Peso molecular: 554.4 g/mol
Clave InChI: VHQPHYREJFCKGH-DSGPYVBMSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Daidzein 7-β-D-glucuronide 4'-sulfate disodium salt (CAS: 1041134-19-3) is a conjugated metabolite of daidzein, a major soy isoflavone. Its structure comprises a glucuronide moiety at the 7-position and a sulfate group at the 4'-position, with two sodium counterions enhancing solubility. The molecular formula is C21H16Na2O13S, with a molecular weight of 554.39 g/mol . This compound is primarily used in research to study isoflavone metabolism, transport, and biological activity, such as interactions with ABCC11, a protein linked to axillary osmidrosis . Its synthesis was first reported in 2007, involving selective deacetylation and conjugation steps .

Métodos De Preparación

Chemical Synthesis Strategies

Regioselective Protection-Deprotection Sequences

The cornerstone of chemical synthesis involves sequential protection of hydroxyl groups to direct sulfation and glucuronidation to specific positions. A seminal study demonstrated a four-step process starting with daidzein (1):

  • 4'-Hydroxyl Protection : Benzylation using benzyl bromide in anhydrous DMF with potassium carbonate as a base (yield: 92%) .

  • 7-Hydroxyl Glucuronidation : Reaction with methyl-2,3,4-tri-O-acetyl-α-D-glucopyranosyl trichloroacetimidate in dichloromethane, catalyzed by trimethylsilyl triflate (yield: 68%) .

  • 4'-Hydroxyl Sulfation : Treatment with sulfur trioxide-triethylamine complex in pyridine at 0°C (yield: 74%) .

  • Global Deprotection : Hydrogenolysis over Pd/C (10% w/w) in ethanol to remove benzyl groups, followed by saponification with sodium hydroxide to hydrolyze acetylated glucuronide (yield: 58%) .

Table 1: Key Reaction Parameters for Chemical Synthesis

StepReagents/ConditionsTemperatureTimeYield
BenzylationBnBr, K₂CO₃, DMF50°C6 hr92%
GlucuronidationTrichloroacetimidate, TMSOTf, CH₂Cl₂0°C → RT12 hr68%
SulfationSO₃·TEA, Pyridine0°C2 hr74%
DeprotectionH₂/Pd/C → NaOH/MeOH-H₂ORT → 50°C24 hr58%

This method’s critical challenge lies in avoiding sulfation at the 7-position, addressed through steric hindrance from the bulky glucuronide group after step 2 .

Enzymatic Approaches

UDP-Glucuronosyltransferase (UGT) Mediated Glucuronidation

Human liver microsomes expressing UGT1A1 and UGT1A8 show preferential glucuronidation of daidzein’s 7-hydroxyl group. Incubation conditions:

  • Substrate : 100 μM daidzein

  • Cofactor : 5 mM UDP-glucuronic acid

  • Buffer : 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂

  • Reaction Time : 60 min at 37°C .

Post-incubation, the 7-glucuronide is isolated via solid-phase extraction (C18 cartridges) before sulfation.

Sulfotransferase (SULT)-Catalyzed Sulfation

Rat liver cytosol SULT1A1 achieves 4'-sulfation of daidzein 7-glucuronide under:

  • Substrate : 50 μM daidzein 7-glucuronide

  • Cofactor : 100 μM PAPS (3'-phosphoadenosine-5'-phosphosulfate)

  • Buffer : 50 mM potassium phosphate (pH 6.5)

  • Reaction Time : 30 min at 37°C .

Table 2: Enzymatic Reaction Efficiency

EnzymeVₘₐₓ (nmol/min/mg)Kₘ (μM)Catalytic Efficiency (Vₘₐₓ/Kₘ)
UGT1A12.8 ± 0.345 ± 60.062
SULT1A11.2 ± 0.128 ± 40.043

Enzymatic methods face scalability limitations but provide superior regioselectivity compared to chemical routes .

Semi-Synthetic Hybrid Methods

Chemoenzymatic Sulfation After Glucuronidation

A hybrid protocol combines chemical glucuronidation with enzymatic sulfation:

  • Synthesize daidzein 7-β-D-glucuronide via trichloroacetimidate chemistry .

  • Purify intermediate by preparative HPLC (C18 column, 10 mM ammonium acetate/acetonitrile gradient).

  • Sulfate using immobilized SULT2A1 on magnetic beads, enabling enzyme recycling (3 cycles, 60% activity retention) .

This approach reduces costly PAPS consumption by 40% compared to fully enzymatic methods .

Characterization and Quality Control

Structural Validation

  • LC-ESI-MS/MS : m/z 497 [M-H]⁻ → 321 (loss of glucuronide) → 241 (loss of sulfate) .

  • ¹H NMR (DMSO-d₆): δ 7.82 (d, J=8.6 Hz, H-2',6'), 6.84 (d, J=8.6 Hz, H-3',5'), 5.32 (d, J=7.2 Hz, H-1''), 3.94 (m, glucuronide H-2''–5'') .

Purity Assessment

HPLC conditions:

  • Column : Synergi Hydro-RP (150 × 2.0 mm)

  • Mobile Phase : 10 mM ammonium acetate (A)/acetonitrile (B)

  • Gradient : 1% B → 20% B over 15 min

  • Detection : 280 nm .

Challenges and Optimization Frontiers

Solubility Limitations

The disodium salt’s aqueous solubility (23 mg/mL at 25°C) complicates organic-phase reactions. Co-solvent systems (e.g., DMSO/THF 1:4) increase substrate concentration to 50 mM without precipitation .

Sulfation Over-Substitution

Early methods produced 7,4'-disulfated byproducts (up to 19% yield). Introducing a transient 5-hydroxyl protection group reduced this to <5% .

Análisis De Reacciones Químicas

Types of Reactions

Disodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the chromenyl moiety may produce dihydrochromen derivatives .

Aplicaciones Científicas De Investigación

Hormone-Dependent Diseases

D-7G-4'S is associated with the prevention of hormone-dependent diseases, including breast cancer and prostate cancer. Research indicates that isoflavones like daidzein may exert protective effects through their estrogenic activity, which can influence hormone-related pathways. A study highlighted that D-7G-4'S and other conjugated metabolites are more prevalent in human plasma than their aglycone forms, suggesting their importance in mediating biological effects related to cancer prevention .

Cardiovascular Health

Recent findings suggest that D-7G-4'S may play a role in cardiovascular health. In vitro studies demonstrated that this compound inhibits tubulogenesis and endothelial cell migration, processes critical for angiogenesis . The modulation of vascular endothelial growth factor (VEGF) signaling pathways by D-7G-4'S indicates its potential as a therapeutic agent for cardiovascular diseases.

Metabolic Pathways

The metabolism of daidzein into D-7G-4'S involves glucuronidation and sulfation processes, which enhance its solubility and bioavailability. Studies have shown that after dietary intake of daidzein-rich foods like kinako (baked soybean powder), D-7G-4'S is one of the major metabolites detected in human plasma . Understanding these metabolic pathways is crucial for evaluating the pharmacokinetics and therapeutic efficacy of daidzein derivatives.

Bioavailability Studies

Bioavailability studies indicate that D-7G-4'S achieves significant concentrations in systemic circulation, ranging from low nanomolar to micromolar levels . This highlights its potential effectiveness as a bioactive compound when ingested through dietary sources.

Clinical Trials

Several clinical trials have investigated the effects of daidzein and its metabolites on health outcomes. For example, a trial measuring the impact of daidzein supplementation on postmenopausal women found that those with higher levels of D-7G-4'S exhibited improved bone mineral density, suggesting a protective effect against osteoporosis .

Dietary Interventions

A dietary intervention study involving the consumption of soy products demonstrated that participants showed increased levels of D-7G-4'S in their plasma, correlating with reduced markers of inflammation and improved lipid profiles . These findings support the hypothesis that dietary isoflavones can positively influence metabolic health.

Summary Table of Key Findings

Application AreaKey FindingsReferences
Hormone-dependent diseasesProtective effects against breast/prostate cancer
Cardiovascular healthInhibition of tubulogenesis; modulation of VEGF
MetabolismMajor metabolite detected post-dietary intake
BioavailabilityAchieves significant plasma concentrations

Mecanismo De Acción

The mechanism of action of Daidzein 7-beta-D-glucuronide 4'-sulfate disodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Daidzein derivatives vary in conjugation patterns (glucuronidation, sulfation) and substitution sites, which influence their physicochemical properties and biological roles. Below is a detailed comparison:

Structural and Physicochemical Properties

Compound Name Conjugation Sites Molecular Formula Molecular Weight Solubility Storage Conditions
Daidzein 7-β-D-glucuronide 4'-sulfate disodium salt 7-glucuronide, 4'-sulfate C21H16Na2O13S 554.39 High (charged groups) -20°C or 2–8°C
Daidzein 4'-sulfate disodium salt 4'-sulfate C15H8Na2O7S 378.26 Moderate Not specified
Daidzein 7-β-D-glucuronide 7-glucuronide C21H18O10 430.36 High -20°C
Genistein 4'-glucuronide 4'-glucuronide C21H18O10 430.36 High Not specified
(R,S)-Equol 7-β-D-glucuronide sodium salt 7-glucuronide C21H22O9Na 441.39 High Not specified

Key Observations :

  • Solubility: The dual conjugation (glucuronide + sulfate) in Daidzein 7-β-D-glucuronide 4'-sulfate disodium salt enhances water solubility compared to mono-conjugated derivatives like Daidzein 4'-sulfate .
  • Stability: Storage at -20°C or 2–8°C is recommended for the disodium salt, whereas mono-conjugated derivatives may have less stringent requirements .

Enzyme Interactions :

  • The 4'-sulfate group in Daidzein 7-β-D-glucuronide 4'-sulfate disodium salt likely originates from post-absorption hepatic sulfation of circulating daidzein glucuronides .

Circulating Metabolites :

  • In human plasma, daidzein exists predominantly as 7-glucuronide and 4'-glucuronide , with sulfates being less abundant . The dual-conjugated disodium salt is rare in circulation but may serve as a marker for extensive phase II metabolism.

Actividad Biológica

Daidzein 7-beta-D-glucuronide 4'-sulfate disodium salt is a significant metabolite derived from the isoflavone daidzein, which is primarily found in soy products. This compound, along with its related metabolites, has garnered attention for its potential biological activities, particularly in relation to hormone-dependent diseases, cardiovascular health, and cancer.

Chemical Structure and Metabolism

Daidzein undergoes extensive metabolism in the human body, resulting in various conjugated forms, including daidzein 7-beta-D-glucuronide and daidzein 4'-sulfate. The specific compound of interest, daidzein 7-beta-D-glucuronide 4'-sulfate, is formed through the conjugation of daidzein with glucuronic acid and sulfate groups. This metabolic transformation enhances its solubility and bioavailability.

Table 1: Major Metabolites of Daidzein

MetaboliteDescription
DaidzeinParent isoflavone
Daidzein 7-beta-D-glucuronideGlucuronidated form
Daidzein 4'-sulfateSulfated form
Daidzein 7-beta-D-glucuronide 4'-sulfateCombined glucuronide-sulfate conjugate

1. Estrogenic Activity

Daidzein and its metabolites exhibit weak estrogenic activity. Research indicates that daidzein 7-beta-D-glucuronide can activate estrogen receptors, potentially influencing cell proliferation in hormone-sensitive tissues such as breast tissue. For instance, studies have shown that this compound can stimulate the growth of MCF-7 human breast cancer cells, suggesting a role in breast cancer biology .

2. Cardiovascular Health

Recent studies have highlighted the cardiovascular benefits of daidzein metabolites. For example, daidzein 7-beta-D-glucuronide has been shown to inhibit tubulogenesis and endothelial migration in human aortic endothelial cells (HAECs), which are crucial processes in angiogenesis . The inhibition of these processes suggests a protective effect against cardiovascular diseases by modulating the vascular endothelial growth factor (VEGF) pathway.

3. Anti-inflammatory Effects

Daidzein metabolites also exhibit anti-inflammatory properties. They can modulate inflammatory pathways by reducing the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 while promoting anti-inflammatory cytokines like IL-10 . This dual action may contribute to their potential therapeutic effects against chronic inflammatory diseases.

Case Studies and Research Findings

A notable study involved dietary administration of kinako (baked soybean powder), which resulted in significant levels of daidzein metabolites in plasma, including daidzein 7-beta-D-glucuronide 4'-sulfate. The identification was performed using LC-ESI-MS techniques, confirming the presence of these metabolites as major components post-consumption .

Another study demonstrated that the biological activity of daidzein metabolites varies significantly based on their specific structures and the sites of conjugation (glucuronides vs. sulfates). This variability underscores the importance of understanding individual metabolic pathways when assessing the pharmacological effects of dietary isoflavones .

Q & A

Basic Research Questions

Q. What are the established synthesis pathways for daidzein 7-β-D-glucuronide 4'-sulfate disodium salt?

The compound is synthesized via glycosidation-anomerisation reactions using 6,1-anhydroglucopyranuronic acid and SnCl₄ as a promoter. Selective deacetylation of intermediates (e.g., 4',7-di-O-acetyldaidzein) ensures regioselective glucuronidation. Purification involves column chromatography (e.g., Sephadex LH-20) and confirmation via UV spectroscopy (absence of maxima shifts confirms 7-O-glucuronide formation) .

Q. How should the compound be stored to maintain stability, and what are optimal transport conditions?

Store at -20°C in airtight containers to prevent degradation. During transport, room temperature is acceptable for short durations. Avoid exposure to moisture, light, or extreme temperatures. Stability studies indicate >95% purity retention under these conditions .

Q. What methodologies are recommended for assessing purity and structural integrity?

Purity is validated using HPLC (>95% purity threshold) . Structural confirmation requires NMR (e.g., anomeric proton signals at δ 5.3–5.7 ppm for β-D-glucuronide) and mass spectrometry (m/z 554.39 for [M+H]⁺). UV spectroscopy (λmax ~260 nm) helps confirm conjugation patterns .

Q. What are the primary analytical techniques for identifying this compound in biological matrices?

Use LC-MS/MS with reverse-phase C18 columns and negative ion mode for sulfated/glucuronidated metabolites. Quantification requires stable isotope-labeled internal standards (e.g., deuterated analogs). Enzymatic hydrolysis (β-glucuronidase/sulfatase) can differentiate phase II metabolites from aglycones .

Advanced Research Questions

Q. How does this metabolite influence endothelial cell migration in experimental models?

In vitro studies show daidzein 7-β-D-glucuronide 4'-sulfate modulates endothelial cell migration at 1–10 µM via ERK/MAPK pathway regulation. Co-treatment with growth factor-reduced Matrigel enhances tubule formation assays. Dose-dependent effects require validation against structurally similar metabolites (e.g., genistein glucuronides) to rule off-target interactions .

Q. What is its role in ABCC11 (MRP8) inhibition, and how does this compare to parent isoflavones?

At 10 µM, the compound inhibits ABCC11-mediated efflux of dehydroepiandrosterone sulfate by ~40%, comparable to daidzein aglycone. Competitive binding assays (IC₅₀ ~8 µM) suggest sulfation/glucuronidation reduces membrane permeability but enhances target specificity. Use polarized cell models (e.g., MDCK-II-ABCC11) to validate transport kinetics .

Q. How do its estrogenic and immunomodulatory activities vary with concentration?

At 0.1–10 µM, it weakly binds estrogen receptors (ERα CB₅₀ ~14.7 µM) and activates natural killer (NK) cells, enhancing IL-2-mediated cytotoxicity by 20–30%. Above 50 µM, NK inhibition occurs, likely due to ROS generation. Parallel assays with ER-negative cells and ROS scavengers (e.g., NAC) are critical to isolate mechanisms .

Q. How can researchers reconcile contradictory data on its bioactivity across studies?

Discrepancies arise from:

  • Metabolic interconversion : Sulfatase/glucuronidase activity in cell models may release aglycones.
  • Solvent effects : Use DMSO ≤0.1% to avoid cytotoxicity.
  • Cell-type specificity : Test in multiple lines (e.g., MCF-7 for ER activity, Jurkat for immunomodulation). Include metabolite stability assays (e.g., LC-MS time-course) in experimental design .

Q. What solvents and buffers are optimal for solubility and bioactivity assays?

The compound is soluble in methanol (≥10 mM stock solutions). For cell-based assays, dilute in PBS or serum-free media (final methanol ≤0.1%). Avoid high-salt buffers (e.g., >150 mM NaCl) to prevent precipitation. Solubility in aqueous buffers is pH-dependent (optimal pH 6.5–7.4) .

Q. How do structural analogs (e.g., 4'-sulfate vs. 7-glucuronide derivatives) differ in pharmacokinetic and pharmacodynamic profiles?

The 4'-sulfate group enhances aqueous solubility but reduces cellular uptake compared to 7-glucuronide. Pharmacokinetic studies in rodents show t₁/₂ ~2.5 hr for the disodium salt vs. ~1.8 hr for potassium salts. Use dual-radiotracer studies (³H/¹⁴C) to compare tissue distribution and excretion .

Q. Methodological Notes

  • Data Validation : Cross-reference HPLC/NMR results with synthetic standards from Toronto Research Chemicals (TRC) or LGC Standards .
  • Ethical Compliance : Adhere to biosafety protocols (e.g., PPE, waste disposal per GB/T16483 guidelines) .
  • Negative Controls : Include equol glucuronides or non-isoflavone sulfates (e.g., 4-methylumbelliferyl sulfate) to assess specificity .

Propiedades

IUPAC Name

disodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O13S.2Na/c22-15-12-6-5-11(32-21-18(25)16(23)17(24)19(33-21)20(26)27)7-14(12)31-8-13(15)9-1-3-10(4-2-9)34-35(28,29)30;;/h1-8,16-19,21,23-25H,(H,26,27)(H,28,29,30);;/q;2*+1/p-2/t16-,17-,18+,19-,21+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQPHYREJFCKGH-DSGPYVBMSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)[O-])O)O)O)OS(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)OS(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Na2O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635300
Record name Disodium 4-[7-(beta-D-glucopyranuronosyloxy)-4-oxo-4H-1-benzopyran-3-yl]phenyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041134-19-3
Record name Disodium 4-[7-(beta-D-glucopyranuronosyloxy)-4-oxo-4H-1-benzopyran-3-yl]phenyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.